2-Bromo-4-cyano-6-formylbenzoic acid

Description

Structural Overview of 2-Bromo-4-cyano-6-formylbenzoic Acid

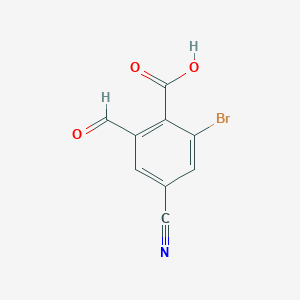

The molecular architecture of 2-Bromo-4-cyano-6-formylbenzoic acid is characterized by a benzene ring bearing four distinct substituents arranged in a specific geometric pattern. The compound features a bromine atom at the second position, a cyano group at the fourth position, and a formyl group at the sixth position, in addition to the carboxylic acid functionality that defines its benzoic acid classification. The systematic positioning of these functional groups creates significant electronic effects throughout the aromatic system, with each substituent contributing distinct inductive and resonance influences that modify the overall reactivity profile of the molecule.

The three-dimensional molecular geometry demonstrates notable steric and electronic interactions between adjacent substituents. The bromine atom at position 2 exhibits strong electron-withdrawing inductive effects, while simultaneously providing some electron-donating resonance contributions to the aromatic system. The cyano group at position 4 functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms, significantly reducing electron density throughout the benzene ring. The formyl group at position 6 adds another electron-withdrawing influence while providing additional sites for potential chemical transformations through its aldehyde functionality.

Physical property measurements reveal important characteristics of this compound's molecular structure and intermolecular interactions. The compound exhibits a calculated density of 1.9 ± 0.1 grams per cubic centimeter, indicating substantial molecular packing influenced by the heavy bromine atom and polar functional groups. The boiling point of 356.2 ± 42.0 degrees Celsius at 760 millimeters of mercury reflects strong intermolecular forces, likely including hydrogen bonding interactions involving the carboxylic acid group and dipole-dipole interactions between the various polar substituents. The flash point of 169.2 ± 27.9 degrees Celsius suggests moderate thermal stability under standard conditions.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₉H₄BrNO₃ | - |

| Molecular Weight | 254.04 | g/mol |

| Density | 1.9 ± 0.1 | g/cm³ |

| Boiling Point | 356.2 ± 42.0 | °C at 760 mmHg |

| Flash Point | 169.2 ± 27.9 | °C |

| Vapor Pressure | 0.0 ± 0.8 | mmHg at 25°C |

| Polarizability | 19.9 ± 0.5 | 10⁻²⁴cm³ |

The electronic structure analysis through computational methods reveals significant charge distribution patterns across the molecular framework. The carboxylic acid group maintains its characteristic acidic properties, though these are modified by the electron-withdrawing nature of the other substituents. The cyano group contributes substantial dipole moment to the overall molecular polarity, while the formyl group provides additional electrophilic character to the aromatic system.

Historical Context and Discovery Pathways

The development of 2-Bromo-4-cyano-6-formylbenzoic acid represents a convergence of several important trends in modern organic chemistry, particularly the advancement of multi-functional aromatic compounds for pharmaceutical and materials applications. While specific historical documentation of this compound's initial synthesis remains limited in available literature, its development can be understood within the broader context of halogenated benzoic acid derivative research that has been ongoing since the mid-twentieth century.

The synthetic methodology for creating complex multi-substituted benzoic acids has evolved significantly through advances in selective halogenation techniques and functional group transformations. Traditional approaches to synthesizing compounds like 2-Bromo-4-cyano-6-formylbenzoic acid relied heavily on sequential functional group introduction, often requiring multiple protection and deprotection steps to achieve the desired substitution pattern. Early methodologies faced significant challenges related to regioselectivity, particularly when attempting to introduce multiple electron-withdrawing groups in specific positions around the aromatic ring.

Contemporary synthetic approaches have benefited from the development of continuous flow chemistry techniques, which provide enhanced control over reaction parameters and improved safety profiles when handling reactive brominating agents. These modern methodologies represent a significant advancement over traditional batch processes, offering better temperature control, reduced reaction times, and improved yields of the desired products. The implementation of continuous flow systems has been particularly beneficial for generating highly reactive aryllithium intermediates from brominated benzoic acid precursors, enabling more efficient formylation reactions using dimethylformamide as the formylating agent.

Research into related compounds has provided valuable insights into the synthetic challenges and opportunities presented by multi-substituted benzoic acid derivatives. Patent literature from recent years indicates growing industrial interest in efficient synthetic routes to these compounds, particularly for applications in pharmaceutical intermediate synthesis. The development of scalable synthetic methodologies has been driven by increasing demand for complex aromatic building blocks in medicinal chemistry and materials science applications.

The evolution of analytical techniques has played a crucial role in advancing the synthesis and characterization of compounds like 2-Bromo-4-cyano-6-formylbenzoic acid. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, have enabled precise structural confirmation and purity assessment of these complex molecules. These analytical capabilities have been essential for optimizing synthetic procedures and ensuring consistent product quality in both research and industrial settings.

Nomenclature and IUPAC Classification

The systematic nomenclature of 2-Bromo-4-cyano-6-formylbenzoic acid follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound's official International Union of Pure and Applied Chemistry name precisely reflects the position and nature of each substituent on the benzene ring, with numbering beginning from the carbon atom bearing the carboxylic acid functionality. This systematic approach ensures unambiguous identification and facilitates clear communication within the scientific community.

The complete International Union of Pure and Applied Chemistry designation incorporates several key nomenclature elements that describe the molecular structure comprehensively. The base name "benzoic acid" indicates the fundamental aromatic carboxylic acid structure, while the numerical prefixes specify the exact positions of the substituent groups. The term "bromo" at position 2 designates the halogen substituent, "cyano" at position 4 identifies the nitrile functional group, and "formyl" at position 6 specifies the aldehyde functionality.

Properties

IUPAC Name |

2-bromo-4-cyano-6-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-7-2-5(3-11)1-6(4-12)8(7)9(13)14/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXBRUWNYNDJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Cyano-4-formylbenzoic Acid

Method Overview:

The most common route begins with the precursor 2-cyano-4-formylbenzoic acid , which undergoes regioselective bromination at the 6-position. This method leverages the directing effects of existing functional groups to achieve selective substitution.

- Reagents: N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

- Solvent: Acetic acid or carbon tetrachloride (CCl₄) for controlled reactivity.

- Temperature: Typically performed at room temperature or slightly elevated (25–40°C) to optimize regioselectivity.

- Dissolve 2-cyano-4-formylbenzoic acid in the solvent.

- Add NBS slowly under stirring, maintaining temperature control.

- Monitor the reaction via thin-layer chromatography (TLC).

- Upon completion, isolate the brominated product through filtration and purification.

Research Findings:

This approach aligns with methods used for similar benzoic acids, where electrophilic aromatic substitution favors bromination ortho to existing substituents, especially when directed by the formyl and cyano groups.

Introduction of the Formyl Group at the 6-Position

Method Overview:

The formyl group is typically introduced via Vilsmeier-Haack formylation , which enables regioselective formylation on aromatic rings.

- Reagents: POCl₃ and DMF (dimethylformamide).

- Temperature: 0°C to room temperature.

- Procedure:

- React 2-bromo-4-cyano-benzoic acid with POCl₃ and DMF to generate the Vilsmeier reagent.

- The electrophilic formylating agent then attacks the aromatic ring, preferentially at the 6-position due to electronic effects of substituents.

- The presence of electron-withdrawing groups like cyano and carboxylic acid influences regioselectivity, favoring the formation of the formyl derivative at the desired position.

Oxidation to the Acid and Purification

Following bromination and formylation, the intermediate is often converted into the free acid form if initially protected or esterified.

- Hydrolysis or oxidation using aqueous sodium hydroxide or other mild oxidants to convert esters or intermediates into the free acid.

- Recrystallization from suitable solvents such as ethanol or acetic acid.

- Characterization via NMR, IR, and MS confirms the structure.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination + Formylation | 2-cyano-4-formylbenzoic acid | NBS, POCl₃, DMF | Room temp to 40°C | Regioselectivity, high yield | Requires multiple steps |

| Direct Bromination | 2-bromo-4-formylbenzoic acid | Br₂, FeBr₃ | 25–40°C | Simple, direct | Possible overbromination |

| Flow Chemistry | Aromatic precursors | Brominating agents, formylating reagents | Controlled flow reactor | Scalable, safer | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-6-formylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.

Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.

Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone, and controlled temperatures.

Major Products:

Substitution: Products include derivatives with substituted nucleophiles.

Reduction: Products include amines.

Oxidation: Products include carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2-Bromo-4-cyano-6-formylbenzoic acid serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules. Its functional groups enable various chemical modifications, making it valuable in the development of new compounds.

2. Medicinal Chemistry:

In the field of medicinal chemistry, this compound is utilized to synthesize potential pharmaceutical agents. Derivatives of 2-bromo-4-cyano-6-formylbenzoic acid have been investigated for biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents.

3. Material Science:

The compound is also explored for its applications in material science, particularly in the synthesis of dyes and agrochemicals. Its unique structure allows it to be used as a building block for creating specialized materials with desired properties.

Case Studies and Research Findings

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry examined the synthesis of new derivatives from 2-bromo-4-cyano-6-formylbenzoic acid. The research focused on modifying the cyano group to enhance biological activity against specific cancer types. The results indicated that certain derivatives exhibited improved potency compared to existing treatments, highlighting the compound's potential in drug development .

Case Study 2: Development of Dyes

Research conducted on the use of 2-bromo-4-cyano-6-formylbenzoic acid in dye synthesis revealed its effectiveness as a precursor for creating vibrant colors with high stability. The study demonstrated that the compound could be modified to produce dyes suitable for various industrial applications, including textiles and coatings .

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-formylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The formyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Group Analysis

The following compounds are structurally analogous but exhibit distinct substituent patterns and functional groups:

Target Compound :

- 2-Bromo-4-cyano-6-formylbenzoic acid Substituents: Br (position 2), CN (position 4), CHO (position 6), COOH (position 1). Molecular formula: C₉H₄BrNO₃ (theoretical). Key features: High polarity due to -COOH and -CN groups, strong electron-withdrawing effects.

Analog 1 : 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2) :

- Substituents: Br (position 2), CHO (position 4), OCH₃ (position 6), with a benzoic acid linked via an ether bridge.

- Molecular formula: C₁₆H₁₂BrO₅.

- Key differences: Methoxy (-OCH₃) replaces cyano (-CN); ether linkage introduces steric bulk.

Analog 2 : 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS 443664-51-5) :

- Substituents: Br (position 2), CHO (position 4), OCH₃ (position 6), esterified with 2-chlorobenzoate.

- Molecular formula: C₁₅H₁₀BrClO₄.

- Key differences: Ester group (-OCOC₆H₄Cl) replaces carboxylic acid (-COOH); chlorine adds halogenated character.

Physical and Chemical Properties

Key Observations:

- The target compound exhibits higher acidity and polarity than both analogs due to the -COOH group, making it more water-soluble and reactive in acid-catalyzed reactions.

- Analog 2 ’s ester functionality reduces polarity and increases thermal stability, as reflected in its higher predicted boiling point .

- The methoxy group in Analog 1 and Analog 2 introduces electron-donating effects, contrasting with the electron-withdrawing -CN group in the target compound.

Biological Activity

2-Bromo-4-cyano-6-formylbenzoic acid (C9H4BrNO3) is a benzoic acid derivative characterized by the presence of bromine, cyano, and formyl functional groups. Its unique molecular structure enhances its potential biological activity, making it an interesting compound for research in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H4BrNO3

- Molecular Weight : 254.04 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in various organic solvents

The compound's reactivity is influenced by its functional groups, particularly the bromine atom, which can participate in nucleophilic substitution reactions, and the cyano group, which can undergo hydrolysis to yield carboxylic acids.

The biological activity of 2-Bromo-4-cyano-6-formylbenzoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and cyano group enhance its binding affinity to various enzymes and proteins, potentially modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function.

Antibacterial Activity

Recent studies have indicated that derivatives of 4-formylbenzoic acid exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific data on 2-Bromo-4-cyano-6-formylbenzoic acid is limited, its structural similarities to these derivatives suggest potential antibacterial activity worth exploring .

Anticancer Potential

The compound has been investigated for its potential as a c-Src inhibitor, a target in cancer therapy. c-Src is a non-receptor tyrosine kinase implicated in various cancer types due to its role in cell proliferation and survival. Preliminary studies indicate that compounds with similar structures may inhibit c-Src activity, suggesting a pathway for further research into the anticancer properties of 2-Bromo-4-cyano-6-formylbenzoic acid .

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of benzoic acid aimed to evaluate their biological activities. Compounds were tested for their ability to inhibit c-Src kinase activity using growth inhibition assays. Although specific results for 2-Bromo-4-cyano-6-formylbenzoic acid were not detailed, the findings underscore the importance of structural modifications in enhancing biological activity .

Study 2: Enzyme Interaction Studies

Research involving enzyme assays has shown that compounds with similar functional groups interact with active sites in various enzymes. These interactions can lead to significant changes in enzyme kinetics and provide insights into potential therapeutic applications of 2-Bromo-4-cyano-6-formylbenzoic acid as an enzyme modulator .

Comparative Analysis

To better understand the uniqueness of 2-Bromo-4-cyano-6-formylbenzoic acid compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| 2-Bromo-4-cyano-6-formylbenzoic acid | C9H4BrNO3 | Bromine, cyano, formyl |

| 5-Cyano-2-formylbenzoic acid | C9H7NO3 | Cyano, formyl |

| 4-Bromobenzoic acid | C7H5BrO2 | Bromine |

The unique combination of bromine, cyano, and formyl groups in 2-Bromo-4-cyano-6-formylbenzoic acid distinguishes it from other compounds in terms of reactivity and potential biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.